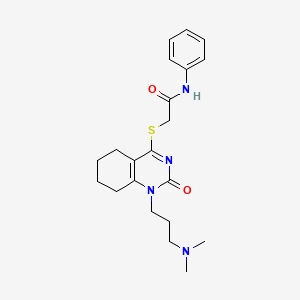

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide

Description

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a synthetic molecule featuring a hexahydroquinazolinone core fused with a dimethylaminopropyl chain, a thioether linkage, and an N-phenylacetamide moiety. The unsubstituted phenyl group at the acetamide terminus distinguishes it from structurally related analogs, as discussed below.

Properties

IUPAC Name |

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-24(2)13-8-14-25-18-12-7-6-11-17(18)20(23-21(25)27)28-15-19(26)22-16-9-4-3-5-10-16/h3-5,9-10H,6-8,11-15H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKBYQKVACXUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures have been known to interact with various receptors and enzymes in the body.

Mode of Action

It is hypothesized that the compound may bind to its target, leading to a conformational change that affects the target’s function.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including signal transduction pathways and metabolic pathways.

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine.

Result of Action

Similar compounds have been shown to induce changes in cell signaling, gene expression, and cellular metabolism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy.

Biological Activity

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide |

| Molecular Formula | C22H30N4O3S |

| Molecular Weight | 430.57 g/mol |

| CAS Number | 941999-28-6 |

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Similar compounds have shown significant activities against matrix metalloproteinases (MMPs), which are implicated in cancer progression and tissue remodeling. The compound's thioether linkage and hexahydroquinazolin core suggest potential for modulating enzyme activity and influencing cell signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar structures exhibit notable effects on cell migration and viability:

-

Cell Migration Assays :

- Compounds similar to this hexahydroquinazolin derivative were tested in COS-1 cells to evaluate their impact on MMP-induced migration. At a concentration of 50 μM, significant inhibition of migration was observed compared to control groups .

- A subsequent study confirmed that treatment with specific analogs reduced cell migration in fibrosarcoma cells expressing MMP-9 .

- Cytotoxicity Analysis :

- Angiogenesis and Invasion :

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into the unique properties of this compound relative to others with similar structural motifs:

| Compound Name | Key Features |

|---|---|

| 1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-ylthio-N-(4-ethoxyphenyl)acetamide | Similar thioether and amide functionalities |

| N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo...) | Shares thioether linkage; different substituents |

| 3-(diethylamino)propyl... | Contains similar amino structures; broader functionality |

Case Studies

Several case studies highlight the therapeutic potential of compounds with similar structures:

- Anticancer Activity :

- Neuroprotective Effects :

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₈H₂₃N₃O₂S

Molecular Weight : 345.46 g/mol

CAS Number : 941872-79-3

Compound 1 features a quinazoline core with a thioether linkage and a dimethylamino functional group. These structural attributes contribute to its biological activities and reactivity in various chemical environments.

Antibacterial Activity

Research indicates that compounds analogous to compound 1 exhibit significant antibacterial properties. Quinazoline derivatives have been documented to inhibit bacterial growth by disrupting cellular processes. The specific mechanism of action often involves interference with bacterial DNA replication or protein synthesis pathways.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are enzymes that play crucial roles in tissue remodeling and are implicated in various pathological conditions, including cancer metastasis. Compound 1 has shown promise as an MMP inhibitor:

- Mechanism of Action : Preliminary studies suggest that compound 1 can disrupt MMP activity by binding to the active site of these enzymes, thereby inhibiting their function. This inhibition can reduce tumor cell invasion and angiogenesis.

- Case Studies : Research involving similar quinazoline derivatives has demonstrated their effectiveness in vivo, particularly in models of cancer where MMPs are upregulated. For instance, derivatives have been shown to decrease the homodimerization of MMP-9, leading to reduced invasive capabilities of cancer cells .

Synthesis and Development

The synthesis of compound 1 typically involves several key steps:

- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.

- Dimethylamino Propyl Side Chain Introduction : Alkylation with 3-(dimethylamino)propyl chloride under basic conditions.

- Thioether Formation : Reacting the intermediate with a suitable thiol.

- Acetamide Formation : Acylation using acetic anhydride or acetyl chloride.

These synthetic routes are crucial for optimizing yield and purity while minimizing environmental impact through green chemistry principles .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antibacterial | Disruption of DNA replication | |

| MMP Inhibition | Binding to active site | |

| Cancer Metastasis Prevention | Reducing tumor cell invasion |

Comparison with Similar Compounds

Research Findings and Data Interpretation

Stability and Reactivity

Pharmacokinetic Predictions

- logP Estimates : Target compound (logP ≈ 2.5), (logP ≈ 1.8), (logP ≈ 2.0). These values suggest the target compound strikes a balance between solubility and membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.